α-Thrombin Catalytic Efficiency and Binding Affinity: D-Ile-Pro-Arg-pNA (S-2288) vs. D-Phe-Pip-Arg-pNA (S-2238) — Direct Head-to-Head Kinetics
In a direct head-to-head comparison under identical experimental conditions, D-Ile-Pro-Arg-pNA (S-2288) displayed a catalytic efficiency (kcat/Km) of 26,000 ± 1,000 μM⁻¹s⁻¹ for α-thrombin, compared to 31,000 ± 1,500 μM⁻¹s⁻¹ for D-Phe-Pip-Arg-pNA (S-2238), representing a 1.2-fold higher efficiency for S-2238 [1]. Critically, S-2288 exhibited a Ki of 100 ± 70 μM—approximately 8.7-fold higher (weaker binding) than the Ki of 11.5 ± 0.2 μM measured for S-2238—indicating that S-2288 binds to thrombin with substantially lower affinity [1]. This differential binding affinity renders S-2288 more susceptible to competitive displacement by inhibitors, making it a more sensitive probe for detecting and quantifying thrombin inhibitors in screening assays compared to the tightly binding S-2238 [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km), binding affinity (Ki), turnover number (kcat), and Michaelis constant (Km) for α-thrombin |
|---|---|
| Target Compound Data | kcat/Km = 26,000 ± 1,000 μM⁻¹s⁻¹; kcat = 52 ± 1.0 s⁻¹; Km = 2.0 ± 0.1 μM; Ki = 100 ± 70 μM |
| Comparator Or Baseline | D-Phe-Pip-Arg-pNA (S-2238): kcat/Km = 31,000 ± 1,500 μM⁻¹s⁻¹; kcat = 77 ± 1 s⁻¹; Km = 2.5 ± 0.2 μM; Ki = 11.5 ± 0.2 μM |
| Quantified Difference | S-2238 has 1.2-fold higher kcat/Km; S-2288 has 8.7-fold higher Ki (weaker binding, enabling more sensitive inhibitor detection) |
| Conditions | Purified human α-thrombin; kcat, Km, and Ki determined under identical buffer and temperature conditions; data from Table 2 of PMC2292460 |
Why This Matters
The 8.7-fold weaker thrombin binding of S-2288 makes it preferentially suited for inhibitor screening assays where competitive displacement sensitivity is paramount, whereas S-2238's tight binding may mask weak competitive inhibitors.
- [1] Bianchini EP, Orcutt SJ, Panizzi P, Bock PE, Krishnaswamy S. Effect of SC-(1–325) binding to ProT and α-thrombin on the hydrolysis of tripeptide-pNA substrates. J Biol Chem. 2008;283(21):14364-14374. Table 2. View Source
